

Spectroscopic Profiling of Almotriptan N-Dimer Impurity: A Technical Guide

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Compound of Interest

Compound Name: *Almotriptan Dimer Impurity*

CAS No.: 1330166-13-6

Cat. No.: B602151

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Executive Summary

In the high-stakes environment of pharmaceutical quality control, the identification and characterization of impurities are critical for patient safety and regulatory compliance (ICH Q3A/Q3B). This guide provides an in-depth technical analysis of the Almotriptan N-Dimer Impurity (CAS 1330166-13-6), a significant degradation product formed via C-S bond cleavage and subsequent N-alkylation. We detail its formation mechanism, spectroscopic signature (MS, NMR, IR), and robust analytical strategies for its detection.

Chemical Identity & Structural Context[1][2][3][4]

The Almotriptan N-Dimer is a "heterodimer" resulting from the reaction between an intact almotriptan molecule and a reactive carbocationic intermediate derived from the degradation of a second almotriptan unit. Unlike symmetric dimers, this impurity retains only one sulfonylpyrrolidine moiety.

Property	Data
Common Name	Almotriptan N-Dimer Impurity
CAS Registry Number	1330166-13-6
Chemical Name	2-[[3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl]methyl]-N,N-dimethyl-5-[(1-pyrrolidinylsulfonyl)methyl]-1H-indole-3-ethanamine
Molecular Formula	C ₃₀ H ₄₁ N ₅ O ₂ S
Molecular Weight	535.76 g/mol
Monoisotopic Mass	535.2981 Da
Structural Feature	N1-alkylation of Indole Unit A by the 5-methyl group of Indole Unit B

Structural Visualization

The following diagram illustrates the connectivity of the dimer, highlighting the methylene bridge linking the two indole cores.

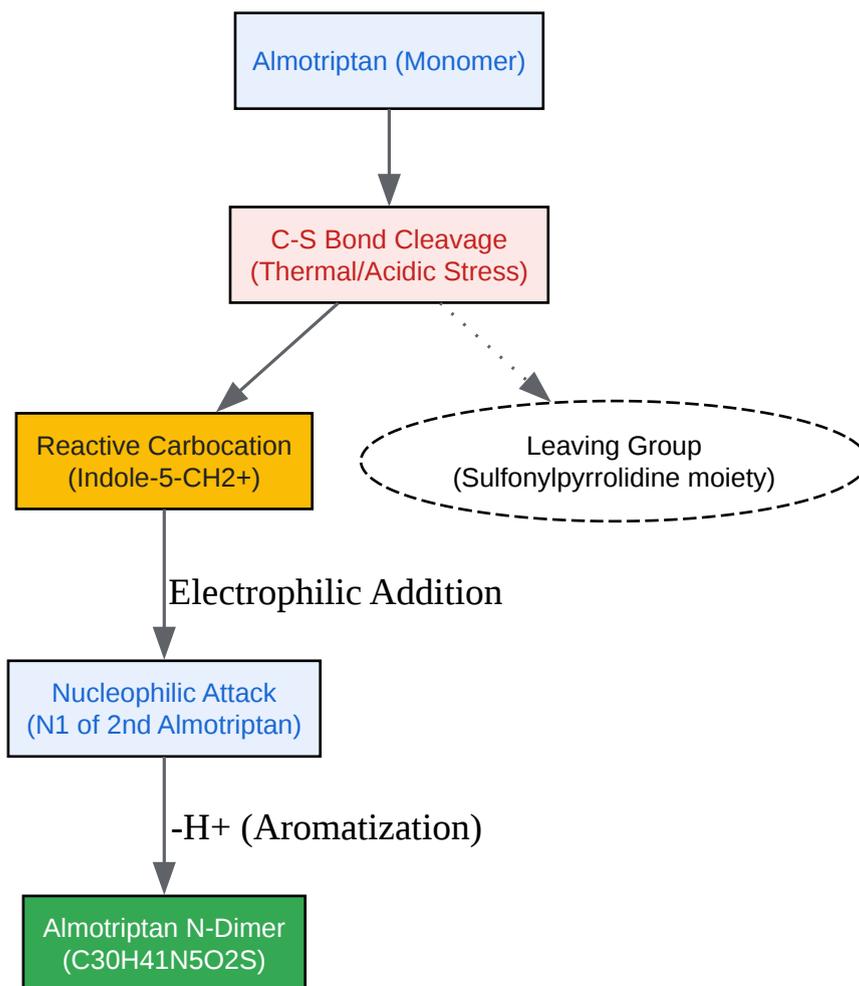
Figure 1: Schematic connectivity of Almotriptan N-Dimer, showing the N1-C5 linkage.

Formation Mechanism: The C-S Bond Cleavage Pathway

Understanding the origin of the N-Dimer is essential for process control. The formation is driven by the lability of the benzylic C-S bond in the almotriptan molecule, particularly under thermal or acidic stress.

- Initiation: The C-S bond at the 5-position of Almotriptan cleaves (likely releasing sulfinic acid or SO₂/pyrrolidine), generating a resonance-stabilized benzylic carbocation at the indole C5 position.

- Nucleophilic Attack: The electron-rich Nitrogen (N1) of a second, intact Almotriptan molecule attacks this electrophilic carbocation.
- Stabilization: Loss of a proton restores aromaticity, resulting in the stable N-alkylated dimer.



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Figure 2: Proposed reaction pathway for the formation of Almotriptan N-Dimer.

Spectroscopic Characterization

The following data provides a self-validating system for identifying the N-Dimer. The key diagnostic is the presence of the methylene bridge signal in NMR and the specific mass shift in MS.

A. Mass Spectrometry (LC-MS/MS)

The dimer exhibits a distinct molecular ion peak. Fragmentation patterns confirm the presence of the dimethylamine side chains and the stability of the indole cores.

- Ionization Mode: ESI Positive (+ve)
- Parent Ion: $[M+H]^+ = 536.3$ m/z

m/z (approx)	Fragment Identity	Mechanistic Origin
536.3	$[M+H]^+$	Protonated Molecular Ion
491.2	$[M - NH(CH_3)_2]^+$	Loss of dimethylamine from side chain
298.1	Fragment A	Cleavage at methylene bridge (Intact Almotriptan core)
238.1	Fragment B	Cleavage at methylene bridge (Des-sulfonyl indole core)
70.1	$[C_4H_8N]^+$	Pyrrolidine ring fragment

B. Nuclear Magnetic Resonance (NMR)

The 1H NMR spectrum is the definitive tool for structural confirmation. The loss of symmetry (compared to a symmetric dimer) and the specific "Bridge" signal are critical.

Solvent: DMSO- d_6 (Standard for Triptans)

Chemical Shift (δ ppm)	Multiplicity	Integration	Assignment / Structural Insight
10.85	Singlet (br)	1H	Indole NH (Unit B). Only one NH remains; Unit A is N-substituted.
7.0 - 7.6	Multiplet	7H	Aromatic Protons. Complex overlap of two indole systems.
5.45	Singlet	2H	N-CH ₂ -Ar Bridge. Diagnostic peak. Downfield shift due to N-attachment.
4.35	Singlet	2H	Ar-CH ₂ -SO ₂ . Methylene adjacent to sulfonyl group (Unit A).
3.1 - 3.3	Multiplet	4H	Pyrrolidine (N-CH ₂) protons.
2.8 - 3.0	Multiplet	8H	Ethylene Linkers (Indole-CH ₂ -CH ₂ -N).
2.25	Singlet	12H	N(CH ₃) ₂ . Two dimethylamine groups (may appear as two close singlets).
1.75	Multiplet	4H	Pyrrolidine (C-CH ₂ -C) protons.

Key Diagnostic Logic:

- NH Count: Integration of ~1H in the downfield region (10-11 ppm) confirms one indole nitrogen is substituted.

- Bridge Signal: The singlet at ~5.45 ppm is characteristic of an N-benzyl indole structure, distinguishing it from the C-benzyl signal (~4.35 ppm).

C. Infrared Spectroscopy (FT-IR)

- 3400 cm^{-1} : N-H stretch (Reduced intensity compared to monomer due to loss of one NH).
- 1310, 1150 cm^{-1} : S=O stretching (Sulfonamide). Confirms presence of sulfonyl group (though ratio to indole rings is halved).
- 1610, 1580 cm^{-1} : C=C Aromatic stretching.

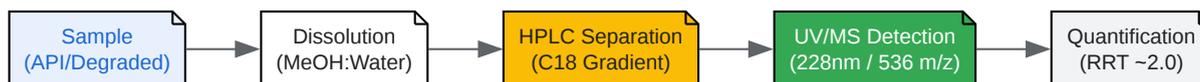
Analytical Methodology

To separate the N-Dimer from the API and other impurities (like N-Oxide or Desmethyl variants), a gradient HPLC method is required. The dimer is significantly more hydrophobic than Almotriptan due to the extra indole core and loss of the polar sulfonyl group on one unit.

Recommended HPLC Conditions

- Column: C18 (L1 packing), 250 x 4.6 mm, 5 μm (e.g., Inertsil ODS-3 or equivalent).
- Mobile Phase A: 0.02 M Ammonium Acetate buffer (pH 4.5).
- Mobile Phase B: Acetonitrile.
- Gradient:
 - 0 min: 90% A / 10% B
 - 20 min: 60% A / 40% B
 - 40 min: 20% A / 80% B (Dimer elutes in this region)
- Flow Rate: 1.0 mL/min.
- Detection: UV at 228 nm (End absorption) or 280 nm (Indole max).

- Retention Time (RRT): The N-Dimer typically elutes at an RRT of ~1.8 - 2.2 relative to Almotriptan.



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Figure 3: Analytical workflow for the isolation and detection of Almotriptan N-Dimer.

Control Strategy

The formation of the N-Dimer is a process-related and stability-related issue.

- pH Control: Avoid highly acidic conditions during workup, which catalyze the C-S cleavage.
- Temperature: Maintain reaction and storage temperatures below 30°C to minimize thermal degradation.
- Solvent Selection: Use of nucleophilic scavengers during synthesis can prevent the carbocation from reacting with the API.

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